N-(4-Amino-2-hydroxyphenyl)methanesulfonamide
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Overview
Description
N-(4-Amino-2-hydroxyphenyl)methanesulfonamide is a chemical compound with the molecular formula C7H10N2O3S and a molecular weight of 202.23 g/mol It is characterized by the presence of an amino group, a hydroxyl group, and a methanesulfonamide group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Amino-2-hydroxyphenyl)methanesulfonamide typically involves the reaction of 4-amino-2-hydroxybenzenesulfonamide with formaldehyde under acidic conditions. The reaction proceeds through the formation of an intermediate, which then undergoes further reaction to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions such as temperature, pH, and reaction time to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
N-(4-Amino-2-hydroxyphenyl)methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The amino group can be reduced to form an amine.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Various substituted sulfonamides.
Scientific Research Applications
N-(4-Amino-2-hydroxyphenyl)methanesulfonamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anti-inflammatory and antimicrobial properties.
Mechanism of Action
The mechanism of action of N-(4-Amino-2-hydroxyphenyl)methanesulfonamide involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The compound’s hydroxyl and amino groups are crucial for its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- N-(4-Amino-2-methoxyphenyl)methanesulfonamide
- N-(4-Hydroxyphenyl)methanesulfonamide
- Alkoxyphenyl methanesulfonamides
Uniqueness
N-(4-Amino-2-hydroxyphenyl)methanesulfonamide is unique due to the presence of both amino and hydroxyl groups on the benzene ring, which confer distinct chemical reactivity and biological activity. This dual functionality allows it to participate in a wider range of chemical reactions and interact with various biological targets compared to its analogs .
Properties
Molecular Formula |
C7H10N2O3S |
---|---|
Molecular Weight |
202.23 g/mol |
IUPAC Name |
N-(4-amino-2-hydroxyphenyl)methanesulfonamide |
InChI |
InChI=1S/C7H10N2O3S/c1-13(11,12)9-6-3-2-5(8)4-7(6)10/h2-4,9-10H,8H2,1H3 |
InChI Key |
WGCCHNNQNOIQLH-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)NC1=C(C=C(C=C1)N)O |
Origin of Product |
United States |
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